Cas no 68473-86-9 ([(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydrox y-2-(1-hydroxyethyl)-3-methyl-butanoate)
![[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydrox y-2-(1-hydroxyethyl)-3-methyl-butanoate structure](https://pt.kuujia.com/scimg/cas/68473-86-9x500.png)
68473-86-9 structure
Nome do Produto:[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydrox y-2-(1-hydroxyethyl)-3-methyl-butanoate
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydrox y-2-(1-hydroxyethyl)-3-methyl-butanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydrox y-2-(1-hydroxyethyl)-3-methyl-butanoate
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3R)-
- Coromandaline
- [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
- 68473-86-9
- AKOS040734526
- 83O0704DF2
- UNII-83O0704DF2
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (HEXAHYDRO-1H-PYRROLIZIN-1-YL)METHYL ESTER, (1R-(1.ALPHA.(2R*,3R*),7A.ALPHA.))-
- Q27896424
- ((1R,7AS)-hexahydro-1H-pyrrolizin-1-yl)methyl (2R,3R)-2,3-dihydroxy-2-isopropylbutanoate
-
- Inchi: InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15-/m1/s1
- Chave InChI: BWQSLRZZOVFVHJ-UKTARXLSSA-N
- SMILES: CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Propriedades Computadas
- Massa Exacta: 285.19411
- Massa monoisotópica: 285.19400834g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 6
- Complexidade: 360
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 70Ų
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.16
- Ponto de ebulição: 413.5°C at 760 mmHg
- Ponto de Flash: 203.9°C
- Índice de Refracção: 1.531
- PSA: 70
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydrox y-2-(1-hydroxyethyl)-3-methyl-butanoate Literatura Relacionada
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
4. Back matter
68473-86-9 ([(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydrox y-2-(1-hydroxyethyl)-3-methyl-butanoate) Produtos relacionados
- 41714-30-1( )
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1217779-53-7(H-DL-Trp-N-ipr.HCl)
- 2137832-44-9(Butane, 1-bromo-4-[(trifluoromethyl)sulfonyl]-)
- 923122-46-7(3-5-(4-methylphenyl)furan-2-yl-N-(1,3-thiazol-2-yl)propanamide)
- 1030440-36-8(5-bromo-2-methoxy-N,N-dimethyl-benzamide)
- 129949-98-0(methyl 5-sulfamoylthieno2,3-bthiophene-2-carboxylate)
- 1796987-58-0(N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2-(pyrimidin-2-yloxy)acetamide)
- 2229296-37-9(1-(3-bromo-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1240570-91-5(1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
